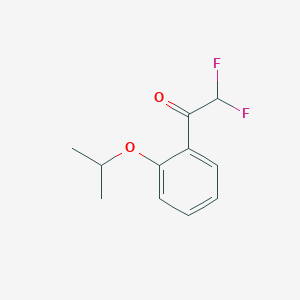
2,2-Difluoro-1-(2-isopropoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1-(2-isopropoxyphenyl)ethanone: is an organic compound with the molecular formula C11H12F2O2 It is characterized by the presence of two fluorine atoms and an isopropoxy group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-1-(2-isopropoxyphenyl)ethanone typically involves the reaction of 2-isopropoxybenzaldehyde with difluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Difluoro-1-(2-isopropoxyphenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2,2-Difluoro-1-(2-isopropoxyphenyl)ethanone is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals or agrochemicals.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-1-(2-isopropoxyphenyl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.
Comparaison Avec Des Composés Similaires
- 2,2-Difluoro-1-phenyl-2-(2-pyrazinyl)ethanone
- 2,2-Difluoro-1-(5-fluoro-2-isopropoxyphenyl)ethanone
Comparison: Compared to similar compounds, 2,2-Difluoro-1-(2-isopropoxyphenyl)ethanone is unique due to the presence of the isopropoxy group attached to the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other fluorinated ethanones.
Propriétés
Formule moléculaire |
C11H12F2O2 |
|---|---|
Poids moléculaire |
214.21 g/mol |
Nom IUPAC |
2,2-difluoro-1-(2-propan-2-yloxyphenyl)ethanone |
InChI |
InChI=1S/C11H12F2O2/c1-7(2)15-9-6-4-3-5-8(9)10(14)11(12)13/h3-7,11H,1-2H3 |
Clé InChI |
SYCALHASCBHWTR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=CC=C1C(=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


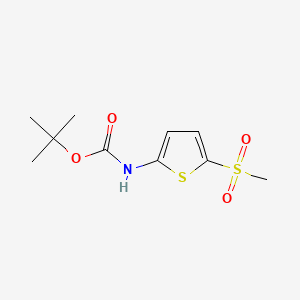
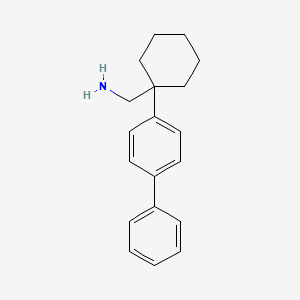
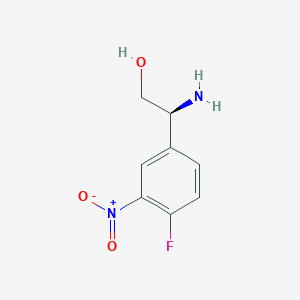

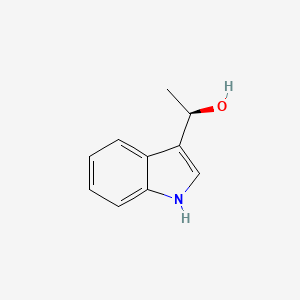

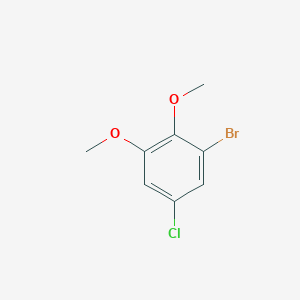


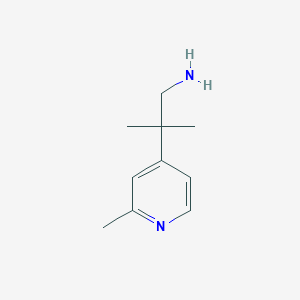


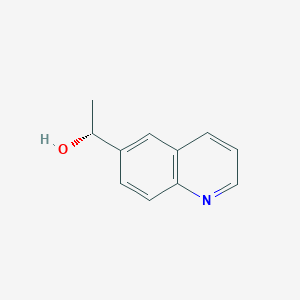
![5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide](/img/structure/B13604905.png)
